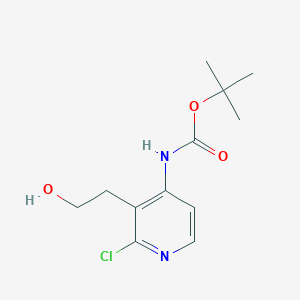

tert-Butyl (2-chloro-3-(2-hydroxyethyl)pyridin-4-yl)carbamate

Description

This compound is a pyridine derivative featuring a tert-butyl carbamate group at the 4-position, a chlorine substituent at the 2-position, and a 2-hydroxyethyl group at the 3-position. Such functional groups confer unique physicochemical properties, making it a valuable intermediate in pharmaceutical synthesis.

Properties

IUPAC Name |

tert-butyl N-[2-chloro-3-(2-hydroxyethyl)pyridin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O3/c1-12(2,3)18-11(17)15-9-4-6-14-10(13)8(9)5-7-16/h4,6,16H,5,7H2,1-3H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYYXYGZHXDYHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=NC=C1)Cl)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-chloro-3-(2-hydroxyethyl)pyridin-4-yl)carbamate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-3-(2-hydroxyethyl)pyridine and tert-butyl carbamate.

Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, solvent, and catalysts. For example, the reaction may be conducted in an organic solvent like dichloromethane or ethanol, with the addition of a base such as triethylamine to facilitate the reaction.

Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification methods can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-chloro-3-(2-hydroxyethyl)pyridin-4-yl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids, or reduced to form primary alcohols.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).

Major Products Formed

Substitution: Products include substituted pyridines with various functional groups.

Oxidation: Products include aldehydes, ketones, or carboxylic acids.

Reduction: Products include primary alcohols or amines.

Hydrolysis: Products include amines and carbon dioxide.

Scientific Research Applications

tert-Butyl (2-chloro-3-(2-hydroxyethyl)pyridin-4-yl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (2-chloro-3-(2-hydroxyethyl)pyridin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

Chloro and Hydroxy-Substituted Pyridines

Key Observations :

Carbamate Variations and Substituted Side Chains

Key Observations :

- The hydroxyethyl group in the target compound may confer better aqueous solubility than dimethoxymethyl or methoxy analogs .

- Methylcarbamate derivatives (e.g., HB275-1) show higher purity (95%) in commercial catalogs, suggesting easier synthesis .

Physicochemical and Application Comparisons

Solubility and Stability

- The hydroxyethyl group in the target compound likely improves water solubility compared to non-polar analogs (e.g., dimethoxymethyl derivatives) but may reduce stability under acidic conditions .

- tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate () is stored at room temperature, suggesting moderate stability, whereas some analogs (e.g., Ref: 10-F734918 in ) are discontinued, possibly due to instability .

Pharmaceutical Relevance

- The target compound’s structure aligns with intermediates used in kinase inhibitors (e.g., ’s CK1δ inhibitors), where chloro and hydroxy groups modulate binding affinity .

- Simpler analogs like tert-butyl (4-chloropyridin-2-yl)carbamate () are likely used in early-stage derivatization due to lower synthetic complexity .

Biological Activity

tert-Butyl (2-chloro-3-(2-hydroxyethyl)pyridin-4-yl)carbamate is a chemical compound that has garnered attention for its potential biological activities. Characterized by a pyridine ring with a chloro substitution and a hydroxyethyl moiety, this compound is part of the carbamate class, which is known for various biological interactions. The molecular formula is with a molecular weight of approximately 272.72 g/mol.

Chemical Structure and Properties

The structural features of this compound include:

- Pyridine Ring : A six-membered aromatic ring with nitrogen.

- Chloro Group : A chlorine atom that can influence the compound's reactivity and biological interactions.

- Hydroxyethyl Moiety : An alcohol functional group that may enhance solubility and interaction with biological targets.

- Carbamate Functional Group : This group is known for its role in enzyme inhibition and receptor binding.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anti-inflammatory Properties : Similar compounds have shown the ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Activity : The compound's structure suggests potential interactions with microbial enzymes or receptors, which could lead to antimicrobial effects.

- Metabolic Pathway Modulation : Preliminary studies suggest interactions with nicotinamide adenine dinucleotide (NAD) metabolism, influencing cellular energy processes. This interaction could make it a candidate for research into metabolic disorders.

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : The carbamate group can bind to active sites on enzymes, inhibiting their activity and altering metabolic pathways.

- Receptor Modulation : The compound may act as a modulator for specific receptors involved in inflammation and metabolism, affecting downstream signaling pathways.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 2-chloro-3-(2-hydroxyethyl)pyridine and tert-butyl carbamate.

- Reaction Conditions : Conducted in organic solvents like dichloromethane or ethanol, often using bases such as triethylamine to facilitate the reaction.

- Purification Techniques : Recrystallization or chromatography to achieve high purity levels.

Case Studies

Several studies have investigated the biological activity of similar compounds:

- Anti-inflammatory Effects : A study demonstrated that related pyridine derivatives effectively reduced TNF-alpha levels in cell models exposed to inflammatory stimuli, suggesting potential therapeutic applications in inflammatory diseases .

- Metabolic Interactions : Research on compounds with similar structures indicated significant modulation of NAD-dependent pathways, highlighting their potential in treating metabolic disorders like diabetes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.